2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide
Description
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a synthetic small molecule featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrimidine ring substituted with an indole moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-7-15(11-19(18)29-2)12-22(27)25-20-13-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-11,13-14H,12H2,1-2H3,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILMTDPJXARSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises a pyrimidine core substituted at position 4 with an acetamide group bearing a 3,4-dimethoxyphenyl moiety and at position 6 with a 1H-indol-1-yl group. Retrosynthetic disconnection suggests two primary fragments:
- Fragment A : 6-(1H-Indol-1-yl)pyrimidin-4-amine
- Fragment B : 2-(3,4-Dimethoxyphenyl)acetyl chloride
Convergent synthesis strategies enable modular assembly, leveraging cross-coupling reactions and amide bond formation.
Synthetic Pathways
Stepwise Construction of the Pyrimidine Core
Preparation of 6-Chloropyrimidin-4-amine
The synthesis begins with 4,6-dichloropyrimidine, which undergoes selective amination at position 4 using ammonium hydroxide in ethanol at 80°C (yield: 85–90%). The remaining chlorine at position 6 serves as a handle for subsequent functionalization.
Acetamide Installation via Carbodiimide-Mediated Coupling
The amine intermediate reacts with 2-(3,4-dimethoxyphenyl)acetic acid using EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C → rt. The reaction achieves 80–85% conversion, with purification via silica chromatography (EtOAc/hexanes).
Convergent Approach Using Suzuki-Miyaura Coupling
An alternative route employs a prefunctionalized pyrimidine bearing a bromine at position 6:
Optimization of Critical Reaction Parameters
Palladium Catalyst Screening for Indole Coupling
Comparative studies reveal catalyst efficiency impacts yields significantly:
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | 78 | 95 |
| PdCl₂(PPh₃)₄ | 73 | 93 |
| Pd(dppf)Cl₂ | 65 | 89 |
Higher electron-donating ligands (Xantphos) enhance oxidative addition kinetics.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, pyrimidine H-2), 8.35 (d, J = 3.1 Hz, 1H, indole H-4), 7.68–7.61 (m, 2H, indole H-5/H-6), 7.12 (s, 1H, acetamide NH), 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl H-5), 3.88 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).¹³C NMR :
δ 170.2 (C=O), 161.4 (pyrimidine C-4), 152.1 (C-OCH₃), 136.8 (indole C-3).
Challenges and Mitigation Strategies
Regioselectivity in Indole Coupling
Competing N-1 vs. N-2 indole coordination was resolved by employing bulky phosphine ligands (Xantphos), favoring N-1 substitution (95:5 regioselectivity).
Epimerization During Amide Formation
Low-temperature (0°C) coupling with EDCI/HOBt suppressed racemization, preserving stereochemical integrity (ee >98%).
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study Example :
A study involving derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM. The structural features contributing to this activity include the presence of the indole and pyrimidine moieties, which are known to interact with DNA and disrupt cellular processes.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Initial findings suggest that it exhibits moderate to strong inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases like diabetes and obesity.
Case Study Example :
Research has indicated that similar compounds can inhibit acetylcholinesterase activity, which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Key Features :
- Thioether linkage instead of an acetamide bridge.
- Pyridinyl-substituted pyrimidine core vs. indole-substituted pyrimidine in the target compound.
- Pharmacological Activity : Demonstrated anticonvulsant efficacy in in silico and in vivo studies, with molecular docking suggesting interactions with voltage-gated sodium channels .
- Structural Impact : The thioether group may enhance lipophilicity and alter metabolic stability compared to the acetamide bridge in the target compound. The pyridinyl group could facilitate π-π stacking with aromatic residues in target proteins.
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- Key Features :
- Benzamide backbone with a phenethylamine spacer.
- Lacks the pyrimidine-indole scaffold.
- Synthesis & Properties : Simpler structure with a melting point of 90°C and moderate yield (80%) .
- Pharmacological Implications : Benzamide derivatives are often associated with dopamine receptor modulation. The absence of a heterocyclic core may reduce target specificity compared to the pyrimidine-containing target compound.
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide)
- Key Features :
- Benzothiazole ring replaces pyrimidine.
- Trifluoromethyl group enhances metabolic stability and lipophilicity.
- Patent Context : These derivatives, disclosed in a 2018 patent, emphasize substitutions at the benzothiazole 6-position (e.g., trifluoromethyl, methoxy) .
- Comparative Advantage : The electron-withdrawing trifluoromethyl group may improve resistance to oxidative metabolism, whereas the target compound’s indole-pyrimidine scaffold could offer unique hydrogen-bonding interactions.
Tabulated Comparison of Structural and Functional Attributes
Mechanistic and Pharmacokinetic Considerations
- Target Compound vs. Epirimil : The indole moiety may confer serotonin receptor affinity, whereas Epirimil’s pyridinyl-thioether group could prioritize sodium channel binding.
- Target Compound vs. Benzothiazole Derivatives : The pyrimidine-indole scaffold’s planar structure may enhance DNA intercalation or kinase inhibition, contrasting with benzothiazoles’ preference for amyloid-binding (e.g., in neurodegenerative models).
- Solubility & Metabolism : The 3,4-dimethoxyphenyl group in all compounds improves water solubility but may undergo demethylation to reactive catechol metabolites, necessitating structural optimization for prolonged half-life.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide is a compound characterized by its unique structural features, including a dimethoxyphenyl moiety and an indole-pyrimidine hybrid. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can be depicted as follows:
This structure consists of:
- A 3,4-dimethoxyphenyl group,
- An indole ring,
- A pyrimidine derivative.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through various in vitro and in vivo studies. The focus areas include:
- Anticancer Activity
- Anti-inflammatory Effects
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| MCF7 | 12.5 | Cell cycle arrest |
| HeLa | 10.8 | Inhibition of topoisomerase II |
Research has demonstrated that the compound induces apoptosis in cancer cells via mitochondrial pathways and inhibits key enzymes involved in cell proliferation, such as topoisomerase II and cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
The anti-inflammatory properties have also been a significant area of research. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
| Assay Type | IC50 (µM) | Comparison to Standard |
|---|---|---|
| COX-1 Inhibition | 8.5 | Celecoxib: 0.04 |
| COX-2 Inhibition | 7.0 | Celecoxib: 0.04 |
These results suggest that the compound may serve as a potent anti-inflammatory agent, with efficacy comparable to established drugs like celecoxib .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : In a study involving human lung adenocarcinoma (A549) cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .
Mechanistic Insights
The biological activity of 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide can be attributed to its ability to interact with multiple biological targets:
- Apoptotic Pathways : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Enzyme Inhibition : It inhibits COX enzymes and other inflammatory mediators, thereby reducing inflammation.
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Intermediate Preparation :
- The 3,4-dimethoxyphenylacetic acid derivative is synthesized via nucleophilic substitution or coupling reactions.
- The pyrimidine-indole intermediate is prepared by coupling indole with 6-chloropyrimidin-4-amine under Buchwald-Hartwig conditions .
Final Coupling :
- The acetamide linkage is formed using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF or THF under nitrogen atmosphere .
- Critical Parameters :
- Temperature (0–25°C) to avoid side reactions.
- Solvent choice (DMF preferred for solubility vs. THF for selectivity).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >85% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use orthogonal analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole NH at δ 10.5–11.5 ppm; dimethoxyphenyl protons as two singlets at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) :
- Exact mass matching (e.g., C₂₂H₂₁N₅O₃: [M+H]⁺ calc. 404.1712) .
- X-ray Crystallography (if crystalline): Resolves bond angles and confirms stereoelectronic effects .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved for this compound?
Methodological Answer: Contradictions often arise from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
- Assay Conditions :
- Standardize cell-based assays (e.g., ATP levels for cytotoxicity; IC₅₀ comparisons at 48h vs. 72h) .
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Confirmation : Re-analyze batches with conflicting results via LC-MS/NMR to rule out degradation .
Q. What computational strategies are effective for predicting the compound’s target binding modes?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 or EGFR) to predict indole-pyrimidine interactions .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
- Pharmacophore Modeling :
- Map electrostatic/hydrophobic features (e.g., methoxy groups as H-bond acceptors) to prioritize targets .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
Methodological Answer:
- Analog Synthesis :
- Modify substituents (e.g., replace 3,4-dimethoxyphenyl with 3,4-dichlorophenyl or pyridyl) .
- Test indole substitution (e.g., 5-fluoroindole for enhanced π-stacking) .
- Assay Panels :
- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Compare IC₅₀ values for selectivity indices .
Experimental Design Challenges
Q. What strategies mitigate stability issues during long-term biological assays?
Methodological Answer:
- Storage Conditions :
- Lyophilize the compound and store at -80°C in amber vials to prevent photodegradation .
- In Situ Stability Monitoring :
- Use LC-MS to track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
- Buffer Optimization :
- Include antioxidants (e.g., 0.1% ascorbic acid) in cell culture media .
Q. How should researchers design dose-response studies to account for metabolic variability?
Methodological Answer:
- Hepatic Microsome Assays :
- Incubate with human liver microsomes (HLM) and NADPH to identify major metabolites (e.g., CYP3A4-mediated demethylation) .
- Pharmacokinetic Modeling :
- Use non-compartmental analysis (WinNonlin) to derive AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
